

Application Notes and Protocols for Demethyl-NSC682769 in In Vitro Assays

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Compound of Interest

Compound Name: Demethyl-NSC682769

Cat. No.: B15542898

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Introduction

Demethyl-NSC682769 is a chemical entity closely related to NSC682769, a known inhibitor of the YAP-TEAD signaling pathway. While **Demethyl-NSC682769** is primarily documented as a ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading the Yes-associated protein (YAP), direct studies detailing its specific concentration for optimal in vitro activity are limited. However, the extensive research on its parent compound, NSC682769, provides a strong foundation for determining appropriate experimental concentrations.

NSC682769 has been shown to disrupt the interaction between YAP and the TEAD family of transcription factors, leading to the inhibition of cancer cell proliferation, migration, and the induction of apoptosis.^{[1][2]} It achieves this by directly binding to YAP.^{[1][3]} The data presented herein for NSC682769 can serve as a valuable starting point for designing in vitro assays with **Demethyl-NSC682769**. It is recommended to perform dose-response studies to determine the optimal concentration for your specific cell line and experimental conditions.

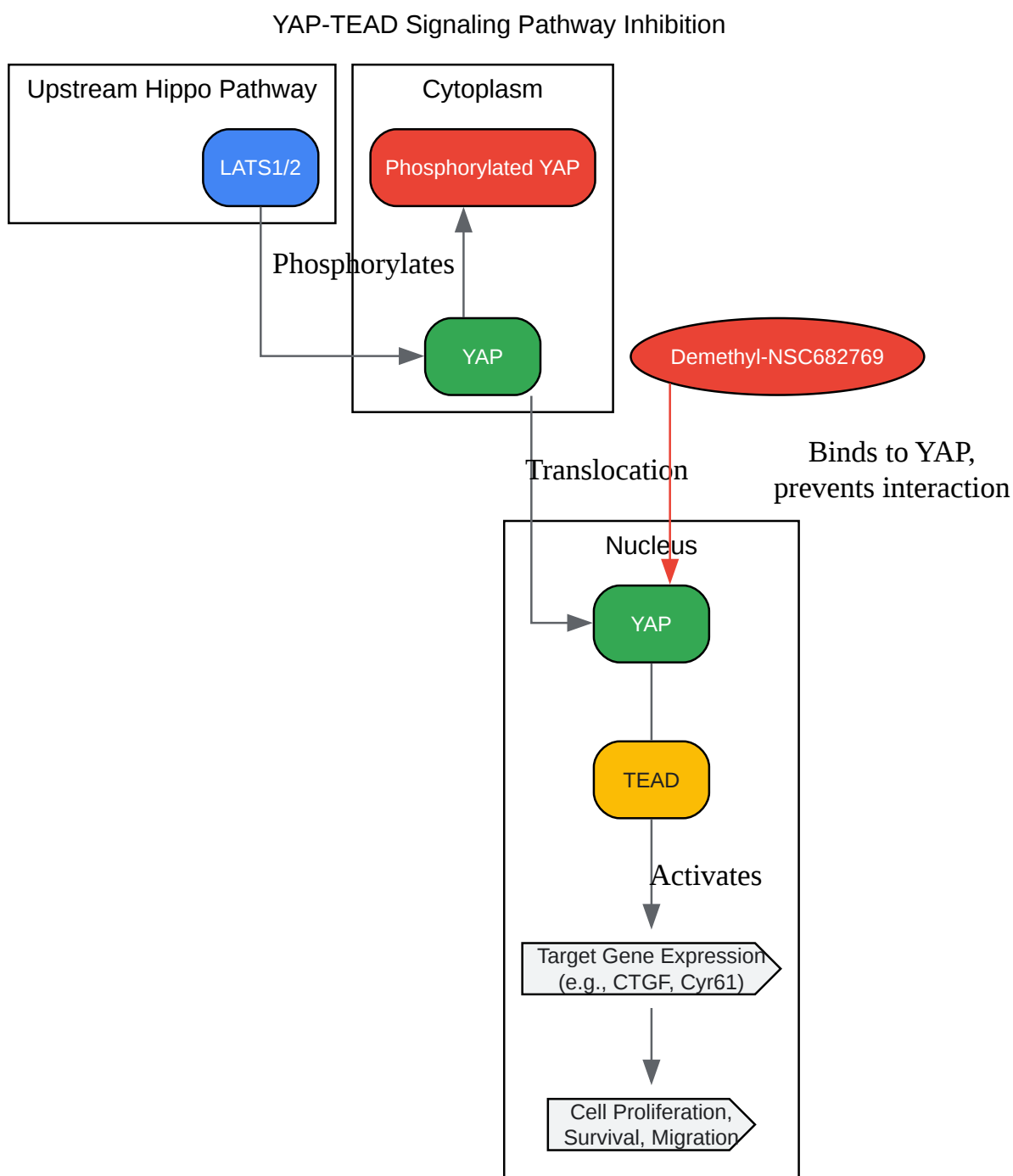
Quantitative Data Summary

The following table summarizes the effective concentrations of the parent compound, NSC682769, in various in vitro assays, providing a reference range for the use of **Demethyl-NSC682769**.

Cell Line	Assay Type	Concentration/ IC50	Duration of Treatment	Observed Effect
LN229 (Glioblastoma)	YAP Expression (ELISA)	IC50: 11.8 nM	18 hours	Inhibition of total YAP expression. [2][4]
GBM39 (Glioblastoma)	YAP Expression (ELISA)	IC50: 5.1 nM	18 hours	Inhibition of total YAP expression. [2][4]
LN229, T98G, GBM39	Cell Proliferation	Not specified	18 hours	Inhibition of proliferation.[2]
LN229, GBM39	YAP-TEAD Transcriptional Activity	50 nM	6 hours	Reduction of nuclear YAP and accumulation in the cytoplasm.[4]
LN229, GBM39	Gene Expression (RT-PCR)	Not specified	18 hours	Downregulation of YAP-target genes CTGF and Cyr61.[2][4]
NCI-H226 (Mesothelioma)	Cell Proliferation	Not specified	Not specified	Inhibition of proliferation.[5]
MDA-MB-231 (Breast Cancer)	Cell Proliferation	Not specified	Not specified	Inhibition of proliferation.[5]
OVCAR-8 (Ovarian Cancer)	Cell Proliferation	Not specified	Not specified	Inhibition of proliferation.[5]
Huh7 (Hepatocellular Carcinoma)	Cell Proliferation	IC50 for YZ-6 (PROTAC with NSC682769 warhead) was 15.3 µM	4 days	YZ-6 was 3-fold less potent than NSC682769.[3]

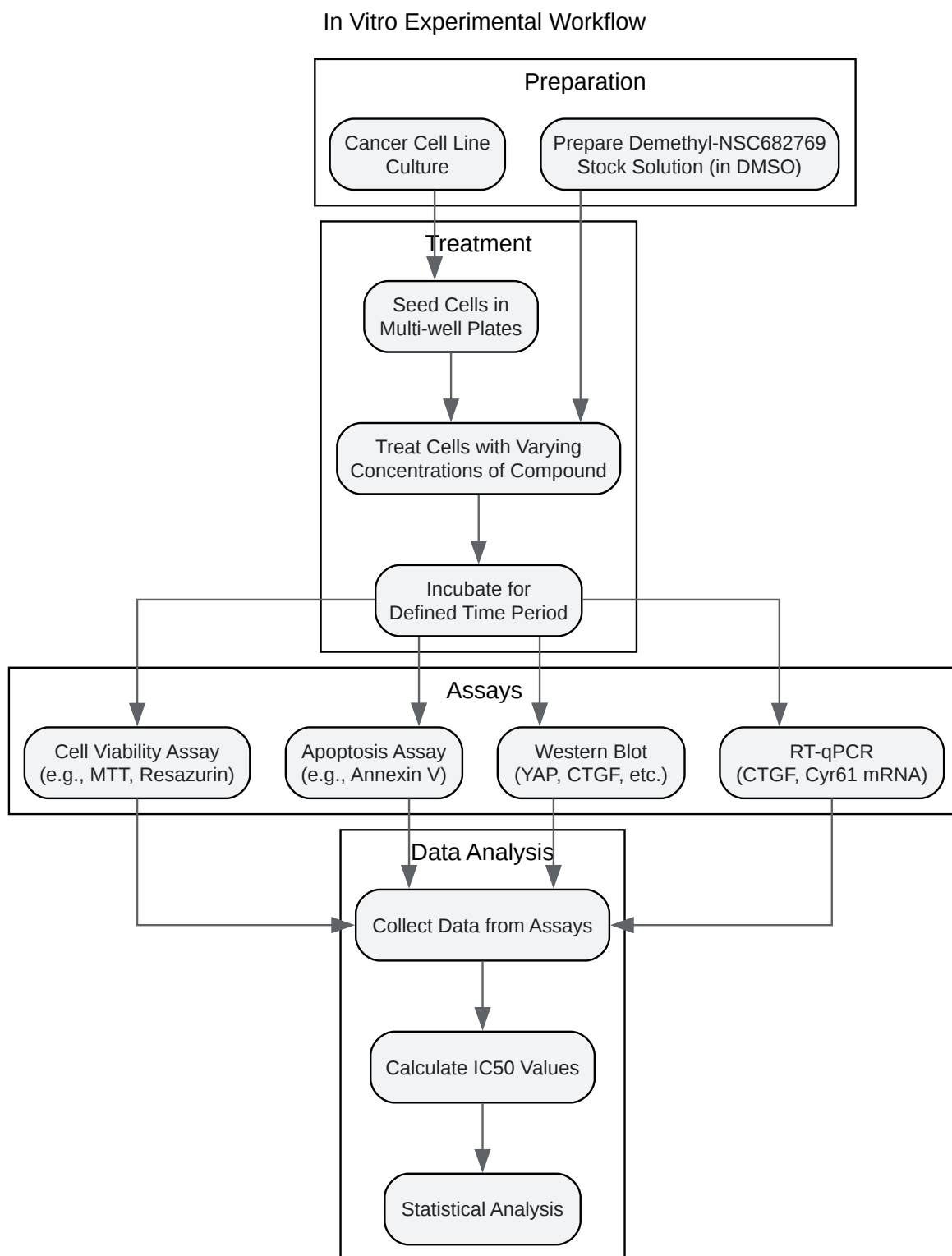
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for in vitro testing.



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Caption: Inhibition of the YAP-TEAD signaling pathway by **Demethyl-NSC682769**.



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Caption: General workflow for evaluating the in vitro effects of **Demethyl-NSC682769**.

Experimental Protocols

Cell Viability Assay (Resazurin-based)

This protocol is adapted from standard cell viability assay procedures and is suitable for determining the cytotoxic effects of **Demethyl-NSC682769**.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Demethyl-NSC682769**
- DMSO (for stock solution)
- 96-well plates
- Resazurin sodium salt solution (0.15 mg/mL in PBS)
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate overnight to allow for cell attachment.
- **Compound Preparation:** Prepare a stock solution of **Demethyl-NSC682769** in DMSO. Create a serial dilution of the compound in a complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
- **Treatment:** Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **Demethyl-NSC682769**. Include a vehicle control (medium with DMSO) and a no-treatment control.

- Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.
- Measurement: Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot for YAP and CTGF Expression

This protocol allows for the analysis of protein expression levels of YAP and its downstream target, CTGF.

Materials:

- Treated and untreated cell lysates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-YAP, anti-CTGF, anti-β-Actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis: After treatment with **Demethyl-NSC682769**, wash the cells with cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP, CTGF, and a loading control (e.g., β -Actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Treated and untreated cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

- Flow cytometer

Procedure:

- Cell Harvesting: Following treatment, collect both adherent and floating cells.
- Cell Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1×10^6 cells/mL.
- Staining: Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
- Data Interpretation:
 - Annexin V-negative and PI-negative: Viable cells
 - Annexin V-positive and PI-negative: Early apoptotic cells
 - Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
 - Annexin V-negative and PI-positive: Necrotic cells

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